Alyssin

Vue d'ensemble

Description

Alyssin est un homologue du sulforaphane et un antioxydant. Il s'agit d'un isothiocyanate naturel présent dans les légumes crucifères tels que le brocoli, le chou et le chou-fleur. This compound est connu pour sa capacité à induire les enzymes de détoxification de phase II et à augmenter les niveaux de facteur 2 apparenté au facteur érythroïde nucléaire 2 (Nrf2) dans les cellules adénocarcinomates. Ce composé a montré un potentiel dans la réduction du métabolisme des hydrocarbures aromatiques polycycliques, supprimant ainsi le risque de carcinogénèse in vitro .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'Alyssin peut être synthétisé par hydrolyse des glucosinolates, qui sont des composés soufrés présents dans les légumes crucifères. L'hydrolyse est catalysée par l'enzyme myrosinase, ce qui entraîne la formation d'isothiocyanates, dont l'this compound .

Méthodes de production industrielle

La production industrielle d'this compound implique l'extraction des glucosinolates de sources végétales suivie d'une hydrolyse enzymatique. Le processus comprend généralement des étapes telles que le broyage de la matière végétale, l'extraction des glucosinolates à l'aide de solvants, puis le traitement de l'extrait avec de la myrosinase pour produire de l'this compound .

Analyse Des Réactions Chimiques

Reactivity of Isothiocyanates

Alyssin belongs to the isothiocyanate (ITC) family, which generally reacts via:

-

Nucleophilic attack on the -NCS group : The electrophilic sulfur in the isothiocyanate group reacts with nucleophiles (e.g., thiols, amines) to form thioureas or disulfides .

-

Redox interactions : The sulfoxide group may participate in redox reactions, though this is not explicitly studied for this compound.

Example Reaction Mechanism (General ITC Reactivity)

Reaction : Isothiocyanate + thiol → Thiourea + disulfide

While this mechanism is extrapolated from other ITCs (e.g., sulforaphane), direct evidence for this compound’s participation in such reactions is absent in the provided sources .

Biological Activity and Potential Reaction Pathways

This compound’s biological effects, such as ROS generation and tubulin depolymerization , suggest indirect involvement in cellular redox and protein modification pathways . For example:

-

ROS-mediated reactions : this compound may oxidize cellular thiols (e.g., glutathione) via redox cycling, altering intracellular redox states.

-

Protein interactions : The compound could covalently modify cysteine residues in proteins (e.g., tubulin), leading to structural changes.

| Biological Effect | Mechanism |

|---|---|

| ROS generation | Oxidation of cellular thiols |

| Tubulin depolymerization | Covalent modification of cysteine residues |

Research Gaps and Limitations

The provided sources lack explicit data on this compound’s chemical reactivity or synthetic pathways . Key gaps include:

-

Kinetic studies : No rate constants or reaction orders for this compound’s reactions.

-

Structural analog comparisons : Limited direct data on how its methylsulfinyl group influences reactivity compared to other ITCs.

-

Environmental stability : No information on degradation pathways under physiological conditions.

Future Research Directions

To fully characterize this compound’s chemical reactions, studies should focus on:

-

Mechanistic investigations : Using techniques like HPLC or NMR to track reaction products with model nucleophiles (e.g., cysteine).

-

Kinetic modeling : Determining rate laws for reactions involving this compound’s isothiocyanate and sulfoxide groups.

-

Interactions with biomolecules : Elucidating binding affinities and covalent modification sites in proteins.

Applications De Recherche Scientifique

L'Alyssin a des applications diverses dans la recherche scientifique, notamment :

Chimie : utilisé comme réactif en synthèse organique et comme composé modèle pour étudier la chimie des isothiocyanates.

Biologie : étudié pour son rôle dans l'induction des enzymes de détoxification de phase II et son potentiel comme agent chimiopréventif.

Médecine : étudié pour ses propriétés anticancéreuses, en particulier pour inhiber la prolifération des cellules cancéreuses et induire l'apoptose.

Industrie : Utilisé dans le développement d'aliments fonctionnels et de compléments alimentaires en raison de ses propriétés bénéfiques pour la santé

Mécanisme d'action

L'this compound exerce ses effets principalement par l'induction des enzymes de détoxification de phase II et l'activation de la voie Nrf2. Le composé augmente les espèces réactives de l'oxygène intracellulaires, ce qui conduit à l'activation de Nrf2, qui se transloque ensuite vers le noyau et se lie aux éléments de réponse aux antioxydants (ARE) dans l'ADN. Cette liaison induit l'expression des gènes impliqués dans la détoxification et la défense antioxydante .

Mécanisme D'action

Alyssin exerts its effects primarily through the induction of phase II detoxification enzymes and the activation of the Nrf2 pathway. The compound increases intracellular reactive oxygen species, leading to the activation of Nrf2, which then translocates to the nucleus and binds to antioxidant response elements (ARE) in the DNA. This binding induces the expression of genes involved in detoxification and antioxidant defense .

Comparaison Avec Des Composés Similaires

L'Alyssin est similaire à d'autres isothiocyanates tels que le sulforaphane et l'ibérine. L'this compound est unique en raison de sa structure spécifique et de la longueur de sa chaîne carbonée, ce qui influence son activité biologique. Par exemple, tandis que le sulforaphane est connu pour ses puissantes propriétés anticancéreuses, l'this compound a montré une capacité distincte à inhiber les enzymes du cytochrome P450 et à réduire le métabolisme des hydrocarbures aromatiques polycycliques .

Liste des composés similaires

- Sulforaphane

- Iberin

- Isothiocyanate de phénéthyle

- Isothiocyanate de benzyle

Activité Biologique

Alyssin, a naturally occurring isothiocyanate (ITC) found in certain cruciferous vegetables, has garnered attention for its diverse biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is derived from the hydrolysis of glucosinolates present in plants such as Wasabia japonica. It belongs to a class of compounds known for their health-promoting effects, which include anticancer, antibacterial, and enzyme-inhibitory activities .

Anticancer Activity

Recent studies have highlighted this compound's potent anticancer properties. Research comparing this compound with other ITCs, such as sulforaphane and iberin, has demonstrated that this compound exhibits significant growth inhibition in various cancer cell lines:

- Cell Lines Studied : HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HT-29 (colon cancer).

- Mechanisms of Action :

Table 1: Summary of Anticancer Effects of this compound

| Cell Line | Effect Observed | Mechanism |

|---|---|---|

| HepG2 | Cell death via apoptosis | Increased ROS; tubulin polymerization inhibition |

| MCF-7 | Selective apoptosis | Inhibition of cytochrome P450 enzymes |

| HT-29 | Growth inhibition | Induction of ROS; activation of pro-apoptotic pathways |

Mechanisms Underlying Biological Activity

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with nucleophilic targets within cells. This interaction leads to several downstream effects:

- Reactive Oxygen Species (ROS) Generation : this compound significantly increases ROS levels, which are crucial mediators in apoptosis and cell signaling pathways .

- Cell Cycle Arrest : The compound induces cell cycle arrest at the S and G2/M phases, contributing to its anticancer effects .

- Modulation of Enzymatic Activity : this compound has been shown to inhibit phase I metabolic enzymes like cytochrome P450 1A1 and 1A2, which play roles in the activation of pro-carcinogens .

Case Studies and Clinical Relevance

Several case studies have explored the therapeutic potential of this compound and related ITCs. For instance:

- A study found that dietary intake of cruciferous vegetables rich in ITCs is associated with reduced cancer risk. The study emphasized the role of these compounds in modulating metabolic pathways related to cancer progression .

- Another investigation highlighted the selective cytotoxicity of this compound towards cancer cells compared to normal cells, suggesting its potential as a targeted therapeutic agent .

Propriétés

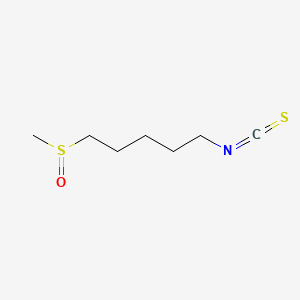

IUPAC Name |

1-isothiocyanato-5-methylsulfinylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NOS2/c1-11(9)6-4-2-3-5-8-7-10/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUQPVQTAUKPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50983213 | |

| Record name | 1-Isothiocyanato-5-(methanesulfinyl)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646-23-1 | |

| Record name | Alyssin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alyssin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isothiocyanato-5-(methanesulfinyl)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALYSSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0929AF184M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Alyssin and how does it exert anticancer activity?

A1: this compound is a natural sulforaphane analogue found in cruciferous vegetables. Its anticancer activity stems from its ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression in various cancer cell lines. Research suggests that this compound achieves this by increasing intracellular reactive oxygen species (ROS) and disrupting tubulin polymerization, a crucial process for cell division. [, , , ] For instance, in hepatocellular carcinoma cells (HepG2), this compound exhibited potent anticancer effects by elevating intracellular ROS levels. [] this compound's ability to inhibit cell cycle progression and induce apoptosis has also been observed in lymphoblastoid cells carrying BRCA1 mutations, highlighting its potential in targeting cancer cells with specific genetic vulnerabilities. []

Q2: How does the structure of this compound compare to sulforaphane, and how do these structural differences impact their activity?

A2: this compound and sulforaphane are both isothiocyanates (ITCs), but they differ in the oxidation state of the sulfur atom in their side chains. This compound possesses an oxidized sulfur (-SO-), while sulforaphane has a less oxidized sulfur (-S-). Studies comparing the two compounds reveal that this compound generally demonstrates a stronger ability to induce apoptosis compared to sulforaphane, possibly due to its capacity for higher ROS generation. [, , ] This difference highlights the importance of the sulfur oxidation state in influencing the biological activity of ITCs.

Q3: Does this compound interact with the androgen receptor (AR), and what are the implications for prostate cancer?

A3: Yes, research indicates that this compound can transcriptionally repress the androgen receptor (AR) in prostate cancer cells. [] This is particularly relevant as the AR plays a crucial role in prostate cancer development and progression. While this compound itself was not as effective as its thio-analogues in reducing AR protein levels, the study highlights the potential of targeting the AR pathway with ITCs. []

Q4: Does this compound exhibit synergistic effects when combined with other anticancer drugs?

A4: Yes, studies have shown that this compound can synergize with the chemotherapeutic drug 5-fluorouracil (5-FU) to enhance its anticancer activity, particularly in colon cancer cells. [] This synergistic effect was observed as an increase in the cytostatic effect, indicating that the combination of this compound and 5-FU could potentially enhance the efficacy of current chemotherapeutic approaches. []

Q5: How does this compound compare to other sulforaphane analogues in terms of its ability to inhibit cytochrome P450 enzymes (CYPs)?

A5: Research suggests that this compound and other sulforaphane analogues can inhibit the activity of CYP1A1 and CYP1A2 enzymes, which are involved in the metabolism of polycyclic aromatic hydrocarbons (PAHs) to carcinogenic metabolites. [] Interestingly, this compound demonstrated a greater ability to inhibit benzo[a]pyrene-induced CYP1A2 activity compared to sulforaphane, mainly through protein level reduction. This inhibition of CYP enzymes by this compound highlights its potential as a chemopreventive agent by limiting the activation of procarcinogens. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.